molecular formula C5H3BrN2O B13961508 5-Bromo-2-methyloxazole-4-carbonitrile

5-Bromo-2-methyloxazole-4-carbonitrile

Cat. No.: B13961508
M. Wt: 186.99 g/mol
InChI Key: TYVAEZYHAWRTSL-UHFFFAOYSA-N
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Description

Significance of Oxazole (B20620) Ring Systems in Contemporary Organic Synthesis

Medicinal Chemistry: The oxazole core is present in numerous drugs, exhibiting a broad spectrum of biological activities such as anti-inflammatory, antibiotic, and anticancer properties. thepharmajournal.com

Materials Science: The photophysical properties of certain oxazole derivatives make them suitable for use as fluorescent probes and in the development of organic light-emitting diodes (OLEDs).

Natural Product Synthesis: Many complex natural products, particularly those of marine origin, feature the oxazole ring as a key structural motif.

The ability to introduce a variety of substituents onto the oxazole ring at its three carbon positions (C2, C4, and C5) allows for the fine-tuning of its steric and electronic properties, making it a highly adaptable scaffold for targeted molecular design.

Contextualization of 5-Bromo-2-methyloxazole-4-carbonitrile within Advanced Heterocyclic Chemistry Research

This compound is a prime example of a highly functionalized heterocyclic compound that serves as a valuable intermediate in the synthesis of more complex molecules. The strategic placement of its substituents—a bromine atom, a methyl group, and a nitrile group—provides multiple reactive handles for further chemical modification.

The bromine atom at the C5 position is a versatile functional group that can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the introduction of diverse carbon-based substituents.

The nitrile group at the C4 position is a valuable precursor to other functional groups. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, among other transformations.

This trifecta of functional groups makes this compound a powerful building block for the construction of intricate molecular architectures, particularly in the context of library synthesis for drug discovery and the development of novel organic materials.

Historical Development and Evolution of Synthetic Strategies for Halogenated and Nitrile-Substituted Oxazoles

The synthesis of the oxazole ring has been a subject of study for over a century, with several named reactions forming the foundation of modern synthetic strategies. The introduction of halogen and nitrile functionalities has evolved alongside these core methods, driven by the increasing demand for highly functionalized building blocks.

One of the earliest and most well-known methods for oxazole synthesis is the Robinson-Gabriel synthesis , which involves the cyclodehydration of α-acylamino ketones. pharmaguideline.com Another classical approach is the Fischer oxazole synthesis , which utilizes the reaction of cyanohydrins with aldehydes. irjmets.com

More contemporary methods have focused on improving efficiency, functional group tolerance, and regioselectivity. The van Leusen oxazole synthesis , which employs tosylmethyl isocyanide (TosMIC), has become a widely used method for the preparation of 5-substituted oxazoles. nih.gov

The introduction of halogens, such as bromine, can often be achieved through electrophilic halogenation of a pre-formed oxazole ring or by using halogenated starting materials in the cyclization step. The synthesis of nitrile-substituted oxazoles, particularly at the C4 position, has been an area of active research. Recent developments have focused on transition metal-catalyzed methods and radical-mediated cyclizations to afford these valuable intermediates. For instance, copper(II)-mediated reactions of acetophenones with cyanide sources have been shown to produce 5-aryloxazole-4-carbonitriles. researchgate.net

The evolution of these synthetic strategies reflects the broader trends in organic chemistry towards more efficient and versatile methods for the construction of complex and functionally diverse molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-methyl-1,3-oxazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2O/c1-3-8-4(2-7)5(6)9-3/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYVAEZYHAWRTSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(O1)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Bromo 2 Methyloxazole 4 Carbonitrile

Retrosynthetic Analysis and Strategic Precursor Identification

A retrosynthetic analysis of 5-Bromo-2-methyloxazole-4-carbonitrile dissects the molecule into simpler, more readily available precursors. The primary disconnection strategy involves breaking the bonds forming the oxazole (B20620) ring. A logical approach would be to first disconnect the C5-Br bond, leading to the precursor 2-methyloxazole-4-carbonitrile (B1609217).

Further retrosynthesis of the 2,4-disubstituted oxazole core points to several potential acyclic precursors. A common and effective strategy for forming such oxazole rings is the reaction between an α-haloketone and an amide. In this case, the analysis would suggest a precursor like ethyl 2-chloroacetoacetate and urea (B33335) or a related amide, which upon condensation and subsequent modifications, would form the key oxazole intermediate. Another pathway could involve the cyclization of an α-acylamino ketone, a strategy central to the Robinson-Gabriel synthesis. pharmaguideline.com

Identifying strategic precursors is crucial for an efficient synthesis. For this compound, key precursors would be:

2-methyloxazole-4-carbonitrile : The immediate precursor before the final bromination step.

Ethyl 2-chloroacetoacetate and Urea : Simple, commercially available starting materials for building the oxazole ring. researchgate.net

An N-acylamino ketone derivative : A precursor for classical cyclodehydration reactions.

Classical Approaches to the Synthesis of Oxazole Scaffolds Relevant to this compound

Classical methods for oxazole synthesis have been established for over a century and remain valuable for their reliability and the accessibility of starting materials. researchgate.netresearchgate.net

The synthesis of substituted oxazoles often begins with acyclic, or open-chain, compounds that contain the necessary atoms to form the heterocyclic ring. researchgate.net A prevalent method involves the reaction of α-haloketones with primary amides. cutm.ac.inwikipedia.org For a molecule like 2-methyloxazole-4-carbonitrile, this could involve the condensation of a suitable α-haloketone with acetamide. The resulting intermediate would then undergo cyclization to form the oxazole ring.

Another notable classical route is the Fischer oxazole synthesis, which utilizes the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. cutm.ac.in The Van Leusen oxazole synthesis is another powerful method that uses tosylmethyl isocyanide (TosMIC) to react with an aldehyde, forming the oxazole ring in a [3+2] cycloaddition. nih.gov

The final step in many classical oxazole syntheses is a cyclocondensation or cyclodehydration reaction. The Robinson-Gabriel synthesis is a prime example, where an α-acylamino ketone undergoes cyclization and dehydration to yield a 2,5-disubstituted oxazole. pharmaguideline.comcutm.ac.in Dehydrating agents such as sulfuric acid, phosphorus pentoxide, or polyphosphoric acid are commonly employed to facilitate this ring closure. pharmaguideline.com

Microwave irradiation has also been shown to promote rapid O,N-acylation–cyclodehydration cascade reactions of oximes and acid chlorides to produce oxazoles efficiently. researchgate.net

Classical Synthesis MethodKey PrecursorsReaction Type
Robinson-Gabriel Synthesis α-Acylamino ketonesCyclodehydration
Fischer Oxazole Synthesis Cyanohydrins, AldehydesCondensation/Cyclization
Reaction of α-haloketones α-Haloketones, Primary amidesCondensation/Cyclization
Van Leusen Reaction Aldehydes, Tosylmethyl isocyanide (TosMIC)[3+2] Cycloaddition

Modern Synthetic Routes and Methodological Advancements for the Compound

Modern synthetic chemistry offers more advanced and often more efficient methods for constructing complex molecules like this compound. These methods frequently involve transition-metal catalysis and highly selective reagents.

Transition-metal catalysts, particularly those based on palladium, copper, gold, and rhodium, have become indispensable tools in organic synthesis for their ability to facilitate reactions under mild conditions with high efficiency and selectivity. researchgate.net

Palladium-catalyzed reactions : Palladium catalysts are widely used for cross-coupling reactions to build complex molecular frameworks. mdpi.com For oxazole synthesis, palladium-catalyzed methods can involve the direct C-H addition of heteroarenes to nitriles followed by cyclization, providing a flexible route to trisubstituted oxazoles. nih.gov

Copper-catalyzed reactions : Copper catalysts are cost-effective and have been successfully used in the oxidative cyclization of enamides and the annulation of ketones and amines to form oxazoles. organic-chemistry.orgacs.org These reactions often proceed under mild conditions, sometimes using molecular oxygen as the oxidant. acs.org

Gold-catalyzed reactions : Gold catalysts are particularly effective in activating alkynes. Gold-catalyzed reactions of N-propargylamides can lead to the formation of oxazoles. organic-chemistry.org An efficient [2+2+1] annulation of a terminal alkyne, a nitrile, and an oxygen atom from an oxidant, catalyzed by gold, provides a general route to 2,5-disubstituted oxazoles. organic-chemistry.org

Catalyst MetalReaction TypePrecursorsAdvantages
Palladium (Pd) C-H Addition/CyclizationHeteroarenes, O-acyl cyanohydrinsHigh efficiency, Redox neutral nih.gov
Copper (Cu) Oxidative Annulationα-Methylene ketones, BenzylaminesCost-effective, Mild conditions acs.org
Gold (Au) Alkyne Oxidation/[2+2+1] AnnulationTerminal alkynes, NitrilesBroad substrate scope organic-chemistry.org

Once the 2-methyloxazole-4-carbonitrile core is synthesized, the final step is the introduction of a bromine atom at the C5 position. The reactivity of the oxazole ring dictates that electrophilic substitution typically occurs at the C4 or C5 position, with the C4 position often being more reactive. pharmaguideline.com Therefore, achieving regioselective bromination at C5 requires careful selection of reagents and reaction conditions.

Direct bromination using elemental bromine can lead to a mixture of products or over-bromination. A more controlled approach often involves the use of brominating agents like N-Bromosuccinimide (NBS). The reaction conditions, such as the choice of solvent and temperature, can be optimized to favor bromination at the desired position. nih.gov

Introduction of the Nitrile Functionality via Direct or Indirect Methods

The incorporation of the nitrile (-CN) group at the C4 position of the 5-bromo-2-methyloxazole (B2793639) ring is a critical step in the synthesis of the title compound. This can be achieved through either direct or indirect strategies, with the choice often depending on the availability of starting materials and desired reaction efficiency.

Direct Methods: Direct introduction of a nitrile group onto a pre-formed 5-bromo-2-methyloxazole scaffold is challenging. Methodologies such as the Sandmeyer reaction, which converts an amino group to a nitrile via a diazonium salt, would require the synthesis of 4-amino-5-bromo-2-methyloxazole. Another potential direct route, the Rosenmund–von Braun reaction, involves the cyanation of an aryl halide using a copper(I) cyanide catalyst. However, the reactivity of the C4 position and potential side reactions with the C5 bromine atom can complicate these approaches.

Indirect Methods: More commonly, the nitrile functionality is introduced indirectly by incorporating it into one of the precursors before the oxazole ring is formed. researchgate.net This approach often provides better control over regioselectivity. For instance, a key precursor containing a cyano group can be cyclized to form the desired oxazole. The cyano group is one of the most versatile functional groups in organic chemistry, serving as a stable and accessible precursor for various heterocycles. researchgate.net One established method for forming oxazole rings is the reaction between α-haloketones and amides (the Bredereck reaction). researchgate.netijpsonline.com In a hypothetical synthesis for the target compound, an α-bromoketone could be reacted with an amide that already contains the nitrile group, leading to the formation of the oxazole ring with the nitrile pre-installed at the C4 position. Another powerful indirect method involves the cycloaddition of carbenes and nitriles, which offers a versatile approach to oxazole synthesis. researchgate.net

Below is a comparative table of these approaches:

Method TypeSpecific Reaction ExampleDescriptionAdvantagesChallenges
DirectSandmeyer ReactionConversion of a 4-amino-5-bromo-2-methyloxazole intermediate to the nitrile via a diazonium salt.Introduces the nitrile group late in the synthetic sequence.Requires synthesis of the amino precursor; potential instability of the diazonium intermediate.
IndirectBredereck Reaction VariantCyclization of an α-haloketone with an amide precursor that already contains the nitrile group. researchgate.netijpsonline.comHigh regioselectivity; utilizes common oxazole synthesis methods.Requires synthesis of a specific, functionalized amide precursor.
Indirect[3+2] CycloadditionPhotoinduced reaction between a diazo compound (carbene precursor) and a nitrile-containing reactant to form the oxazole ring. researchgate.netVersatile and can build highly substituted oxazoles.Requires specialized photochemical equipment and precursors.

One-Pot and Cascade Reactions for Enhanced Synthetic Efficiency

To streamline the synthesis of polysubstituted oxazoles like this compound, one-pot and cascade reactions are highly desirable as they reduce the number of separate workup and purification steps, saving time, reagents, and minimizing waste. nih.govmedcraveonline.com

A prominent example of a one-pot process applicable to oxazole synthesis is the metal-catalyzed [2+2+1] annulation. organic-chemistry.org This reaction involves the combination of a terminal alkyne, a nitrile, and an oxygen atom source in a single reaction vessel to construct the oxazole ring. organic-chemistry.org For the synthesis of the target compound, this could hypothetically involve reacting a bromine-containing alkyne with a methyl-substituted nitrile in the presence of an oxidant and a catalyst (e.g., gold or iodine). organic-chemistry.orgscientificupdate.com Such a strategy efficiently assembles the core structure with the desired substituents in a single, convergent step.

Cascade reactions, where a series of intramolecular reactions are triggered by a single event, can also be employed. For instance, the cycloisomerization of a suitably designed propargylic amide can lead to the formation of the oxazole ring. ijpsonline.com If the starting amide is constructed with the required bromine, methyl, and nitrile functionalities, a cascade sequence initiated by a catalyst could efficiently yield the final product.

The following table outlines a hypothetical one-pot synthesis based on a [2+2+1] annulation strategy.

Reaction TypeReactant 1 (Alkyne)Reactant 2 (Nitrile)Oxygen SourcePotential CatalystKey Advantage
[2+2+1] AnnulationA terminal alkyne with a bromine atom at the terminusAcetonitrile (B52724) (provides C2-methyl and N3)N-Oxide (e.g., Pyridine N-oxide)Gold(I) complexHigh convergence and atom economy; rapid assembly of the oxazole core. organic-chemistry.org
[2+2+1] AnnulationA terminal alkyneA nitrile source that also contains the bromine atomIodosobenzene (PhIO)Trifluoromethanesulfonic acid (TfOH)Metal-free conditions, regioselective assembly of the substituted oxazole. researchgate.net

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. nih.gov These principles can be applied to the synthesis of this compound.

Key green approaches include:

Microwave-Assisted Synthesis: The use of microwave irradiation as an alternative to conventional heating can dramatically reduce reaction times, often leading to higher yields and cleaner reaction profiles with fewer byproducts. researchgate.netnih.govmdpi.com The cyclization step to form the oxazole ring is a prime candidate for microwave-assisted synthesis.

Ultrasound-Mediated Synthesis: Sonication can enhance reaction rates through acoustic cavitation. This technique is another energy-efficient method that can promote the synthesis of heterocyclic compounds. ijpsonline.commdpi.com

Use of Greener Solvents and Catalysts: Replacing hazardous solvents with more environmentally benign alternatives (e.g., ionic liquids, deep-eutectic solvents) is a core tenet of green chemistry. ijpsonline.com Furthermore, using recoverable heterogeneous catalysts instead of stoichiometric reagents improves the sustainability of the process. scientificupdate.com For instance, an immobilized gold catalyst could be used for a [2+2+1] annulation and then recovered and reused. scientificupdate.com

This table contrasts conventional and green approaches for a key synthetic step.

ParameterConventional Method (e.g., Thermal Reflux)Green Alternative (e.g., Microwave)
Energy SourceOil bath, heating mantleMicrowave irradiation
Reaction TimeTypically several hours to daysOften reduced to minutes
Solvent UseOften requires high-boiling, potentially hazardous solventsCan often be performed with less solvent or in greener solvents.
Product Yield & PurityVariable, may produce significant byproducts due to prolonged heatingOften higher yields and purity due to rapid, uniform heating and reduced side reactions. nih.gov

Purification and Isolation Techniques for the Compound

Following the chemical synthesis, a robust purification and isolation strategy is essential to obtain this compound in high purity. The specific techniques employed depend on the physical properties of the compound (e.g., solid or liquid, polarity, solubility) and the nature of the impurities present.

A typical purification workflow would involve the following steps:

Workup: After the reaction is complete, the crude mixture is typically subjected to an aqueous workup. This involves quenching the reaction, followed by extraction into an appropriate organic solvent (such as ethyl acetate (B1210297) or dichloromethane). The organic layers are then combined, washed with brine to remove residual water, and dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate.

Solvent Removal: The drying agent is filtered off, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Purification: The crude material is then purified using one or more standard laboratory techniques.

Flash Column Chromatography: This is one of the most common methods for purifying organic compounds. The crude product is loaded onto a column of stationary phase (typically silica (B1680970) gel), and a solvent system (eluent) of appropriate polarity is passed through the column. Components of the mixture separate based on their differential adsorption to the silica, allowing for the isolation of the pure compound. nih.gov

Recrystallization: If the compound is a solid, recrystallization is an effective method for achieving high purity. The crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. Upon cooling, the solution becomes supersaturated, and the desired compound crystallizes out, leaving impurities behind in the solvent.

The purity of the final isolated product is then confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

The general purification process is summarized below.

StageTechniquePurpose
Initial SeparationAqueous Workup / ExtractionTo remove inorganic salts, water-soluble reagents, and byproducts from the crude reaction mixture.
Primary PurificationFlash Column ChromatographyTo separate the target compound from other organic impurities based on polarity.
Final Purification (if solid)RecrystallizationTo obtain a highly pure crystalline solid by removing trace impurities.
Purity AnalysisNMR, MS, HPLCTo confirm the structure and assess the final purity of the isolated compound.

Chemical Reactivity and Transformations of 5 Bromo 2 Methyloxazole 4 Carbonitrile

Reactivity at the Bromine Atom (C-5 Position)

The bromine atom at the C-5 position of the oxazole (B20620) ring is a key functional group that enables a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is primarily exploited through transition-metal-catalyzed cross-coupling reactions, nucleophilic substitution, and reductive debromination.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Negishi, Sonogashira)

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures. The C-Br bond at the electron-deficient C-5 position of the oxazole is well-suited for such transformations.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the bromo-oxazole with an organoboron reagent, typically a boronic acid or ester, in the presence of a base. researchgate.netnih.gov This method is widely used for the formation of C-C bonds, leading to the synthesis of aryl-, heteroaryl-, or vinyl-substituted oxazoles. researchgate.net The reaction conditions are generally mild and tolerant of various functional groups. slideshare.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles
EntryAryl BromideCoupling PartnerCatalyst/LigandBaseSolventTemperature (°C)Yield (%)
15-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME80High
23-Bromoindazole3-Fluorobenzeneboronic acidPd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O10056
3Bromo-aromaticPhenylboronic acidPdCl₂(dppf)2 M Na₂CO₃Toluene/Dioxane85-

Stille Coupling: The Stille reaction involves the coupling of the bromo-oxazole with an organotin compound, catalyzed by palladium. pharmaguideline.com This reaction is known for its tolerance of a wide range of functional groups and the stability of the organotin reagents. pharmaguideline.com

Table 2: Examples of Stille Coupling with Bromo-Heterocycles
EntryBromo-HeterocycleOrganostannaneCatalystSolventTemperature (°C)Yield (%)
12-Bromo-5-(bromomethyl)thiophene(E)-1,2-Diphenylethenyl(tributyl)stannanePd(PPh₃)₄Toluene11075
24-BromoanisoleTributyl(vinyl)stannanePd(PPh₃)₄Toluene10092

Negishi Coupling: In the Negishi coupling, an organozinc reagent is coupled with the bromo-oxazole in the presence of a palladium or nickel catalyst. uni.lu This reaction is particularly useful for the formation of C(sp²)-C(sp³) bonds.

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the bromo-oxazole and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. bldpharm.comchemsynthesis.commdpi.com This method is a cornerstone for the synthesis of alkynyl-substituted aromatic and heteroaromatic compounds. youtube.com

Table 3: Sonogashira Coupling of Bromo-Heterocycles with Alkynes
EntryBromo-HeterocycleAlkyneCatalyst SystemBaseSolventTemperatureYield (%)
15-BromoindolePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF100 °C85
23,5-Diphenyl-4-iodoisoxazolePhenylacetylenePd(acac)₂ / PPh₃ / CuIEt₂NHDMFRT98

Nucleophilic Substitution Reactions Involving the Bromo Substituent

The electron-withdrawing nature of the oxazole ring and the adjacent nitrile group can activate the C-5 position towards nucleophilic aromatic substitution (SNAr). wikipedia.orgtandfonline.com In this type of reaction, the bromine atom is displaced by a nucleophile. The reaction typically proceeds through an addition-elimination mechanism, forming a Meisenheimer-like intermediate. tandfonline.com The stability of this intermediate is enhanced by the electron-withdrawing substituents on the ring. wikipedia.org

Reductive Debromination Strategies

The bromine atom can be selectively removed through reductive debromination, replacing it with a hydrogen atom. This transformation is useful when the bromine atom has served its purpose as a directing group or a handle for other transformations. Various methods can be employed for this purpose, including catalytic hydrogenation or treatment with reducing agents.

Reactivity of the Nitrile (Cyano) Group (C-4 Position)

The nitrile group at the C-4 position is another key site for chemical transformations, primarily involving nucleophilic additions and reduction reactions.

Nucleophilic Additions to the Nitrile Functionality

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. Organometallic reagents, such as Grignard reagents or organolithium compounds, can add to the nitrile to form an intermediate imine anion, which upon hydrolysis yields a ketone. The nitrile group can also participate in cycloaddition reactions. wikipedia.org

Reduction Reactions of the Nitrile to Amines or Aldehydes

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Amines: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will fully reduce the nitrile to a primary amine (aminomethyl group). Catalytic hydrogenation can also be employed for this transformation.

Table 4: Conditions for Nitrile Reduction to Amines
EntrySubstrateReducing AgentSolventConditionsProduct
1NitrileLiAlH₄Diethyl ether / THFReflux, then H₃O⁺ workupPrimary Amine
2NitrileH₂ / Raney NickelEthanolHigh pressurePrimary Amine

Reduction to Aldehydes: Partial reduction of the nitrile to an aldehyde can be achieved using milder, sterically hindered reducing agents such as diisobutylaluminum hydride (DIBAL-H). The reaction is typically carried out at low temperatures to prevent over-reduction to the alcohol. The intermediate imine formed is hydrolyzed to the aldehyde during aqueous workup.

Table 5: Conditions for Nitrile Reduction to Aldehydes
EntrySubstrateReducing AgentSolventConditionsProduct
1Ester/NitrileDIBAL-HToluene / Hexane (B92381)-78 °C, then H₂O workupAldehyde
2NitrileDIBAL-HTHFLow temperature, then H₃O⁺ workupAldehyde

Cycloaddition Reactions Involving the Nitrile Moiety

The carbon-nitrogen triple bond of the nitrile group can, in principle, participate in cycloaddition reactions, most notably [3+2] cycloadditions with 1,3-dipoles such as azides or nitrile oxides to form five-membered heterocyclic rings (tetrazoles or oxadiazoles, respectively). However, the reactivity of the nitrile as a dipolarophile is significantly influenced by the electronic nature of the substituents.

In 5-Bromo-2-methyloxazole-4-carbonitrile, the nitrile group is attached to an electron-deficient oxazole ring, which is further deactivated by the electron-withdrawing bromine atom. This electronic environment generally reduces the reactivity of the nitrile group toward typical 1,3-dipolar cycloadditions. There is a notable lack of specific published examples of cycloaddition reactions involving the nitrile moiety of this compound or similarly substituted oxazole-4-carbonitriles. While the oxazole ring itself can act as a diene in some Diels-Alder reactions, this is a reactivity of the ring system, not the nitrile group.

Table 1: Plausible Cycloaddition Reactions of the Nitrile Moiety (Note: The following table is based on general chemical principles, as specific examples for this compound are not documented in the reviewed literature.)

Reaction TypeDipoleReagents/ConditionsExpected Product
[3+2] CycloadditionAzideSodium Azide (NaN₃), Lewis Acid (e.g., ZnCl₂)5-(5-Bromo-2-methyl-oxazol-4-yl)-1H-tetrazole
[3+2] CycloadditionNitrile OxideAr-CNO3-Aryl-5-(5-bromo-2-methyl-oxazol-4-yl)- rsc.orgresearchgate.netslideshare.netoxadiazole

Hydrolysis and Related Transformations of the Nitrile Group

The hydrolysis of the nitrile group is a well-established transformation. Depending on the reaction conditions, nitriles can be converted into either amides or carboxylic acids. This reactivity is directly applicable to this compound. The commercial availability of 5-Bromo-2-methyloxazole-4-carboxylic acid confirms that this transformation is synthetically accessible.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom. Subsequent nucleophilic attack by water leads to an imidic acid intermediate, which tautomerizes to an amide. With continued heating in the presence of acid, the amide is further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt.

Base-Catalyzed Hydrolysis: In the presence of a strong base like sodium hydroxide (B78521), the hydroxide ion attacks the electrophilic carbon of the nitrile. The resulting intermediate is protonated by water to yield an imidic acid, which then forms the amide. Under forcing conditions (e.g., heating), the amide undergoes further hydrolysis to yield a carboxylate salt and ammonia (B1221849). An acidic workup is then required to protonate the carboxylate and isolate the final carboxylic acid product.

Table 2: Hydrolysis Transformations of the Nitrile Group

Reaction TypeReagents and ConditionsIntermediate ProductFinal Product
Partial HydrolysisH₂SO₄ (conc.), ~20 °C5-Bromo-2-methyloxazole-4-carboxamideNot applicable
Acid-Catalyzed HydrolysisDilute HCl or H₂SO₄, Heat (reflux)5-Bromo-2-methyloxazole-4-carboxamide5-Bromo-2-methyloxazole-4-carboxylic acid
Base-Catalyzed HydrolysisNaOH (aq), Heat (reflux), followed by H₃O⁺ workup5-Bromo-2-methyloxazole-4-carboxamide5-Bromo-2-methyloxazole-4-carboxylic acid

Reactivity of the Methyl Group (C-2 Position)

Deprotonation and Subsequent Carbonyl/Electrophilic Attack

The protons on the methyl group at the C-2 position of the oxazole ring are the most acidic protons on the heterocyclic system (excluding any carboxylic acid protons). The C-2 position is adjacent to the ring oxygen and flanked by the ring nitrogen, making it susceptible to deprotonation by a strong base. This generates a nucleophilic carbanion that can react with various electrophiles.

Research on analogous structures, such as 2,4-dimethyloxazole-5-carboxylic acid, has demonstrated that deprotonation with strong bases like butyllithium (B86547) (BuLi) or lithium diisopropylamide (LDA) occurs regiospecifically at the C-2 methyl group. rsc.org This generates a dianion (deprotonation of both the carboxylic acid and the C-2 methyl group) that can subsequently react with electrophiles like aldehydes, ketones, or alkyl halides. rsc.org It is highly probable that the methyl group of this compound would exhibit similar reactivity, allowing for the introduction of new substituents at this position.

Table 3: Predicted Reactions via Deprotonation of the C-2 Methyl Group (Based on reactivity of analogous 2-methyloxazoles rsc.org)

BaseElectrophileReagents/ConditionsExpected Product Structure
n-BuLi or LDABenzaldehyde (PhCHO)1. THF, -78 °C; 2. PhCHO; 3. H₃O⁺ workup1-(5-Bromo-4-cyano-oxazol-2-yl)-2-phenyl-ethanol
n-BuLi or LDAAcetone ((CH₃)₂CO)1. THF, -78 °C; 2. (CH₃)₂CO; 3. H₃O⁺ workup2-(5-Bromo-4-cyano-oxazol-2-yl)-propan-2-ol
n-BuLi or LDAMethyl Iodide (CH₃I)1. THF, -78 °C; 2. CH₃I5-Bromo-2-ethyloxazole-4-carbonitrile

Oxidation Reactions of the Methyl Group to Form Other Functionalities

The oxidation of a methyl group on an aromatic heterocycle to an aldehyde or carboxylic acid is a common transformation, often requiring strong oxidizing agents. However, specific literature detailing the oxidation of the C-2 methyl group on this compound is unavailable. The oxazole ring itself can be sensitive to oxidation, which may lead to ring-opening or degradation under harsh conditions. Milder, more selective oxidizing agents would likely be required to achieve the desired transformation without compromising the integrity of the heterocyclic core. Potential reagents could include selenium dioxide (SeO₂) for oxidation to the aldehyde, or potassium permanganate (B83412) (KMnO₄) under controlled conditions for oxidation to the carboxylic acid, although substrate compatibility would be a critical factor.

Reactivity of the Oxazole Ring System

Electrophilic Attack on the Oxazole Nucleus

The oxazole ring is generally considered an electron-deficient heterocycle, making it relatively unreactive toward electrophilic aromatic substitution. tandfonline.compharmaguideline.com Reactivity is further diminished in this compound due to the presence of two powerful electron-withdrawing groups: the bromine atom at C-5 and the carbonitrile group at C-4. The only electron-donating group is the C-2 methyl, which is not sufficient to activate the ring for typical electrophilic substitutions like nitration or Friedel-Crafts reactions.

The preferred site for electrophilic attack on an unsubstituted oxazole ring is the C-5 position. slideshare.nettandfonline.com In the target molecule, this position is already substituted with bromine. Any further electrophilic attack would have to occur at the C-4 position, but this site is sterically hindered and electronically deactivated by the nitrile group. Therefore, this compound is expected to be highly resistant to further electrophilic attack on the oxazole ring itself. Reactions like nitration or sulfonation are unlikely to proceed without causing decomposition of the starting material.

Ring-Opening Reactions and Rearrangements of the Oxazole Scaffold

The oxazole ring, while aromatic, can undergo ring-opening under specific conditions, often promoted by nucleophilic attack or reductive processes. tandfonline.com The stability of the oxazole nucleus in this compound is influenced by its electron-withdrawing nitrile group at the C4 position, which can activate the ring towards certain transformations.

Nucleophile-Induced Ring Opening: Strong nucleophiles can attack the electron-deficient carbon atoms of the oxazole ring, leading to cleavage. For instance, treatment with reagents like ammonia or formamide (B127407) can potentially transform the oxazole into an imidazole (B134444) derivative through a ring-opening and recyclization sequence. pharmaguideline.com The C2 and C5 positions are generally the most susceptible to nucleophilic attack. In this specific molecule, the C5 position, bearing the bromine atom, is a likely site for initial interaction with a nucleophile.

Reductive Ring Opening: Reduction of the oxazole ring can lead to the formation of oxazolines or complete ring cleavage to yield open-chain products. tandfonline.com Catalytic hydrogenation or the use of potent reducing agents like sodium in liquid ammonia can effect such transformations. The specific products formed would depend on the reaction conditions and the nature of the reducing agent employed.

Rearrangement Reactions: While the Cornforth rearrangement is a well-known thermal rearrangement of 4-acyloxazoles, other rearrangements can be envisaged for the oxazole scaffold. wikipedia.org Photochemical conditions can also induce rearrangements and transformations of the oxazole ring system. tandfonline.com For this compound, specific rearrangement pathways have not been extensively documented, but the inherent reactivity of the substituted oxazole core suggests that such transformations could be explored under thermal or photochemical stimuli.

Table 1: Potential Ring-Opening Reactions and Rearrangements

Reaction TypeReagents/ConditionsPotential Outcome
Nucleophilic Ring OpeningStrong nucleophiles (e.g., NH₃, amines)Formation of substituted imidazoles or other heterocyclic systems via ring cleavage and recyclization. pharmaguideline.com
Reductive CleavageCatalytic Hydrogenation (e.g., H₂/Pd), Dissolving Metal Reduction (e.g., Na/NH₃)Formation of oxazolines or open-chain amino ketone derivatives. tandfonline.com
Photochemical RearrangementUV irradiationIsomerization or rearrangement to other heterocyclic structures. tandfonline.com

Metalation and Subsequent Functionalization of the Oxazole Ring

The metalation of oxazoles is a powerful strategy for their functionalization, allowing for the introduction of a wide array of substituents. researchgate.net The regioselectivity of metalation is directed by the existing substitution pattern on the oxazole ring.

Halogen-Metal Exchange: The most prominent feature of this compound in the context of metalation is the bromine atom at the C5 position. This site is highly susceptible to halogen-metal exchange upon treatment with organolithium reagents, such as n-butyllithium or tert-butyllithium, at low temperatures. This reaction would generate a highly reactive 5-lithiooxazole intermediate.

Subsequent Functionalization: The generated 5-lithio-2-methyloxazole-4-carbonitrile is a potent nucleophile and can react with a diverse range of electrophiles to introduce new functional groups at the C5 position. This two-step sequence provides a versatile route to novel 2,4,5-trisubstituted oxazoles. Examples of such transformations include:

Alkylation: Reaction with alkyl halides.

Carbonyl Addition: Reaction with aldehydes and ketones to form corresponding alcohols.

Carboxylation: Quenching with carbon dioxide to yield a carboxylic acid.

Stannylation: Reaction with trialkyltin halides for use in Stille cross-coupling reactions. acs.org

Halogen Dance Rearrangement: In some bromo-substituted heterocyclic systems, treatment with a strong base can induce a "halogen dance" rearrangement, where the initial site of metalation isomerizes to a more stable position, followed by halogen transfer. nih.gov For this compound, while direct deprotonation at C4 is unlikely due to the presence of the nitrile, the stability of the potential 5-lithio intermediate makes a subsequent rearrangement less probable, though it cannot be entirely ruled out under specific conditions. nih.gov

Table 2: Metalation and Subsequent Functionalization Reactions

Metalation MethodReagentIntermediateElectrophile (E)Product (at C5)
Halogen-Metal Exchangen-BuLi or t-BuLi5-LithiooxazoleR-X (Alkyl halide)-R
RCHO (Aldehyde)-CH(OH)R
CO₂-COOH
R₃SnCl (Trialkyltin chloride)-SnR₃

Chemo- and Regioselectivity Considerations in Transformations of the Compound

The presence of multiple reactive sites in this compound necessitates careful consideration of chemo- and regioselectivity in its chemical transformations. The primary reactive centers are the C5-Br bond, the C4-nitrile group, and the oxazole ring itself.

Regioselectivity:

Metalation: As discussed, metalation is overwhelmingly expected to occur at the C5 position via halogen-metal exchange due to the high reactivity of the C-Br bond towards organolithium reagents. researchgate.net Direct deprotonation of the C2-methyl group is a possibility but would require a very strong base and is likely to be slower than the halogen-metal exchange.

Electrophilic Aromatic Substitution: The oxazole ring is generally electron-rich, but the presence of the electron-withdrawing nitrile group deactivates it towards electrophilic attack. If such a reaction were forced, the directing effects of the existing substituents would need to be considered.

Nucleophilic Aromatic Substitution (SNAr): The bromine at C5 can potentially be displaced by strong nucleophiles via an SNAr mechanism. The viability of this pathway would compete with nucleophilic attack at other sites or ring-opening.

Chemoselectivity: The choice of reagents and reaction conditions is crucial for achieving the desired transformation.

Organometallic Reagents: Reagents like Grignards or organolithiums will preferentially react via halogen-metal exchange at the C5-Br bond rather than attacking the nitrile group, especially at low temperatures.

Nucleophiles: Hard nucleophiles might preferentially attack the carbon of the nitrile group, while softer nucleophiles might favor substitution at the C5 position. As mentioned, strong nucleophiles could also induce ring-opening.

Transition Metal Catalysis: The C5-Br bond is an ideal handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). acs.orgorganic-chemistry.org These reactions would be highly chemoselective for the C-Br bond, leaving the nitrile and methyl groups intact under typical conditions.

Table 3: Selectivity in Key Transformations

Reaction TypeControlling FactorsExpected Outcome
MetalationOrganolithium reagent, low temperatureHighly regioselective halogen-metal exchange at C5.
Cross-CouplingPd catalyst, base, coupling partnerHighly chemoselective reaction at the C5-Br bond. acs.orgorganic-chemistry.org
Nucleophilic AttackNature of nucleophile (hard/soft), temperatureCompetition between SNAr at C5, addition to the nitrile, and ring-opening.

Mechanistic Investigations of Key Chemical Transformations

While specific mechanistic studies on this compound are not widely available in the literature, the mechanisms of its key potential transformations can be inferred from well-established principles of oxazole chemistry and general reaction mechanisms.

Mechanism of Halogen-Metal Exchange and Electrophilic Quench: The reaction with an organolithium reagent (R'Li) is believed to proceed through a four-centered transition state. The lithium atom coordinates to the oxazole nitrogen or oxygen, while the alkyl group (R') attacks the bromine atom, leading to the formation of the 5-lithiooxazole and R'Br. The subsequent reaction with an electrophile (E-X) involves the nucleophilic attack of the carbanionic C5 center on the electrophile, forming a new carbon-electrophile bond.

Mechanism of Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Coupling): This reaction follows a well-established catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst inserts into the C5-Br bond of the oxazole to form a Pd(II) intermediate.

Transmetalation: A boronic acid (or its boronate derivative) transfers its organic group to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the C-C bond and regenerating the Pd(0) catalyst.

Mechanism of Nucleophilic Aromatic Substitution (SNAr): A plausible SNAr mechanism for the displacement of the C5-bromide by a nucleophile (Nu⁻) would involve two steps:

Addition: The nucleophile attacks the C5 carbon, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by the electron-withdrawing nitrile group.

Elimination: The leaving group (bromide) is expelled, and the aromaticity of the oxazole ring is restored.

These proposed mechanisms provide a foundational understanding of the reactivity of this compound and serve as a guide for the rational design of synthetic strategies involving this versatile heterocyclic building block.

Derivatization Strategies and Application As a Synthetic Building Block

Utilization of 5-Bromo-2-methyloxazole-4-carbonitrile in the Construction of Complex Organic Molecules

The strategic placement of the bromine atom at the 5-position of the oxazole (B20620) ring makes this compound an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents and the elaboration of the core structure into more complex molecular architectures.

Notably, Suzuki-Miyaura coupling reactions can be employed to introduce aryl, heteroaryl, or vinyl groups at the 5-position by reacting the bromo-oxazole with the corresponding boronic acids or esters. Similarly, Sonogashira coupling facilitates the introduction of acetylenic moieties, opening pathways to linear and rigid structures. The Heck reaction allows for the vinylation of the oxazole ring, while Buchwald-Hartwig amination provides a direct route to 5-aminooxazole derivatives. These well-established and robust methodologies underscore the compound's utility in systematically building molecular complexity.

Below is a table summarizing the potential palladium-catalyzed cross-coupling reactions for the derivatization of this compound:

Reaction NameCoupling PartnerResulting Functional Group at C5Catalyst System (Typical)
Suzuki-Miyaura CouplingOrganoboronic acid/esterAryl, Heteroaryl, VinylPd(PPh₃)₄, Pd(dppf)Cl₂ with a base
Sonogashira CouplingTerminal alkyneAlkynylPdCl₂(PPh₃)₂, CuI, and a base
Heck ReactionAlkeneAlkenyl (Vinyl)Pd(OAc)₂, PPh₃, and a base
Buchwald-Hartwig AminationAmineAminoPd₂(dba)₃, ligand (e.g., BINAP), and a base
Stille CouplingOrganostannaneAryl, Vinyl, AlkylPd(PPh₃)₄

Synthesis of Fused Heterocyclic Systems Incorporating the Oxazole Moiety

The strategic functionalization of this compound through the aforementioned cross-coupling reactions furnishes derivatives that are primed for subsequent intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These fused systems are of significant interest in medicinal chemistry due to their rigid frameworks and potential for diverse biological activities.

For instance, a derivative obtained from a Buchwald-Hartwig amination, possessing an appropriately positioned amino group on the newly introduced substituent, can undergo intramolecular cyclization to form oxazolo-fused pyridines or pyrimidines. Similarly, a Sonogashira coupling product can be subjected to cyclization conditions to yield fused systems containing a furan (B31954) or pyrrole (B145914) ring.

Common strategies for the synthesis of fused oxazole systems include:

Oxazolo[5,4-d]pyrimidines: These can be synthesized by constructing a pyrimidine (B1678525) ring onto a pre-existing, appropriately substituted oxazole. For example, a 5-aminooxazole-4-carbonitrile (B1331464) derivative can serve as a versatile precursor for the formation of the pyrimidine ring. mdpi.com

Oxazolo[4,5-b]pyridines: Synthesis of these systems can be achieved by reacting a 2-amino-3-hydroxypyridine (B21099) derivative with a carboxylic acid or its derivative. clockss.org While not a direct application of the title compound, it highlights a general strategy for forming this fused system.

Intramolecular Cyclization of Substituted Oxazoles: Derivatives of this compound, after undergoing cross-coupling reactions, can be designed to undergo intramolecular cyclization. For example, an N-allylbenzamide can undergo intramolecular oxidative cyclization to form a 2,5-disubstituted oxazole, demonstrating a potential pathway for further functionalization and cyclization. acs.org

Role of the Compound in Multi-Component Reactions for Molecular Diversity

While direct participation of this compound in multi-component reactions (MCRs) is not extensively documented, its derivatives can be envisioned as key components in such transformations. MCRs are highly efficient one-pot processes that combine three or more reactants to generate complex products, thereby rapidly increasing molecular diversity.

The nitrile functionality of the title compound is a key handle for its potential involvement in MCRs. Nitriles are known to participate in various MCRs to form heterocyclic structures. For instance, a derivative of this compound could potentially be utilized in reactions like the Groebke–Blackburn–Bienaymé three-component reaction to synthesize imidazo-fused heterocycles. semanticscholar.orgnih.gov

Furthermore, the bromo-substituent allows for pre-functionalization via cross-coupling, and the resulting complex oxazole derivative can then be employed as a building block in subsequent multi-component strategies to rapidly assemble libraries of structurally diverse molecules.

Design and Synthesis of Advanced Scaffolds Derived from this compound

The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. researchgate.nettandfonline.com this compound serves as an excellent starting point for the design and synthesis of advanced molecular scaffolds with potential therapeutic applications.

By leveraging the reactivity of the bromo and nitrile groups, chemists can construct elaborate molecules with tailored properties. For example, the bromo group can be used as an anchor point for the attachment of various pharmacophores via cross-coupling reactions. The nitrile group can be hydrolyzed to a carboxylic acid, which can then be converted to amides, esters, or other functional groups, allowing for further diversification and the introduction of specific recognition elements for biological targets.

The design of such scaffolds often involves computational modeling and structure-activity relationship (SAR) studies to optimize interactions with biological targets. The versatility of this compound allows for the systematic modification of different parts of the molecule to explore the chemical space and identify compounds with desired biological profiles.

Stereoselective Transformations Involving the Compound

Information regarding stereoselective transformations directly involving this compound is currently limited in the scientific literature. However, the potential for such transformations exists through the introduction of chiral centers in the derivatization process.

For instance, a chiral substituent can be introduced via a palladium-catalyzed cross-coupling reaction using a chiral coupling partner. Subsequent transformations on other parts of the molecule could then be influenced by this existing stereocenter, leading to diastereoselective outcomes.

Spectroscopic and Structural Elucidation Techniques for 5 Bromo 2 Methyloxazole 4 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton (¹H) NMR Spectral Analysis

A ¹H NMR spectrum of 5-Bromo-2-methyloxazole-4-carbonitrile would be expected to show a signal corresponding to the methyl protons. The chemical shift of this signal would be influenced by the electron-withdrawing nature of the oxazole (B20620) ring. The integration of this signal would correspond to three protons. The absence of other signals would confirm the substitution pattern of the oxazole ring.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Distinct signals would be expected for the methyl carbon, the nitrile carbon, and the three carbons of the oxazole ring. The chemical shifts of the oxazole ring carbons would be indicative of their specific electronic environments, being influenced by the bromine, methyl, and nitrile substituents.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

To unambiguously assign the ¹H and ¹³C NMR signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this specific molecule, no significant COSY correlations would be expected as there are no vicinal or geminal protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signal of the methyl group to its corresponding carbon signal.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

C≡N (Nitrile) stretch: A sharp, intense absorption band typically in the region of 2260-2220 cm⁻¹.

C=N and C=C (Oxazole ring) stretches: Absorptions in the fingerprint region (approximately 1650-1450 cm⁻¹) corresponding to the stretching vibrations of the oxazole ring.

C-H (Methyl) stretches and bends: Absorptions corresponding to the stretching and bending vibrations of the methyl group's C-H bonds.

C-Br (Bromo) stretch: A weaker absorption typically found in the lower frequency region of the spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to the mass of the entire molecule. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic doublet (M⁺ and M+2) of approximately equal intensity. Analysis of the fragmentation pattern could reveal the loss of specific groups, such as the methyl or nitrile groups, further confirming the structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of the molecule. The exact mass of the molecular ion of this compound would be measured and compared to the calculated theoretical mass for the chemical formula C₅H₃BrN₂O, providing strong evidence for the correct molecular formula.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for the unambiguous determination of the atomic and molecular structure of a compound in its crystalline solid state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical behavior.

While specific crystallographic data for this compound is not widely available in the surveyed literature, the analysis of closely related structures, such as ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, provides valuable insights into the expected structural features. vensel.org For a crystalline sample of this compound, a single-crystal X-ray diffraction experiment would be the definitive method for structural elucidation.

The process would involve growing a suitable single crystal of the compound, mounting it on a diffractometer, and irradiating it with a monochromatic X-ray beam. The resulting diffraction pattern is then analyzed to generate an electron density map, from which the atomic positions can be determined.

Expected Structural Insights:

Planarity of the Oxazole Ring: The oxazole ring is expected to be planar.

Conformation: The orientation of the nitrile and methyl groups relative to the oxazole ring would be determined.

Intermolecular Interactions: In the solid state, molecules of this compound would likely be held together by a network of intermolecular interactions. These could include halogen bonding involving the bromine atom, dipole-dipole interactions, and π-π stacking of the oxazole rings. The analysis of these interactions is critical for understanding the crystal packing and the material's bulk properties.

A study on a similar compound, ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, revealed a monoclinic crystal system with the space group P2₁/n. vensel.org The structure was stabilized by intramolecular C-H···O and C-H···N hydrogen bonds, as well as intermolecular C-H···O hydrogen bonds. vensel.org It is plausible that this compound would exhibit similar packing motifs.

Hypothetical Crystallographic Data Table:

The following table presents a hypothetical but plausible set of crystallographic parameters for this compound, based on data from related oxazole derivatives. vensel.org

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.2
c (Å)7.8
α (°)90
β (°)105.4
γ (°)90
Volume (ų)780
Z (molecules per unit cell)4

Chromatographic Methodologies for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, identification, and purification of chemical compounds. For this compound, a suite of chromatographic methods would be employed to ensure its purity and to isolate it from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of non-volatile and thermally sensitive compounds. A reverse-phase HPLC method would be the most common approach for this compound.

Stationary Phase: A C18 column is a typical choice for the separation of moderately polar organic molecules.

Mobile Phase: A mixture of acetonitrile (B52724) and water or methanol (B129727) and water would likely be effective. The mobile phase composition could be optimized in a gradient or isocratic elution mode to achieve the best separation of the target compound from any impurities.

Detection: A UV detector would be suitable for detecting the oxazole ring system.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS provides excellent separation and identification capabilities. Given its likely volatility, this compound could be amenable to GC-MS analysis. This technique is particularly useful for identifying and quantifying volatile impurities. The mass spectrometer provides fragmentation patterns that can be used to confirm the structure of the compound.

Ultra-Performance Liquid Chromatography (UPLC): UPLC is a more recent development that uses smaller particle sizes in the stationary phase to achieve higher resolution, faster analysis times, and lower solvent consumption compared to traditional HPLC. A UPLC method would be highly beneficial for the rapid purity assessment of this compound.

Column Chromatography: For the preparative-scale purification of this compound, column chromatography is the method of choice.

Stationary Phase: Silica (B1680970) gel is the most common stationary phase for the purification of organic compounds.

Mobile Phase (Eluent): A solvent system of increasing polarity, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), would be used to elute the compounds from the column. The progress of the separation would be monitored by thin-layer chromatography (TLC).

Example Data Tables for Chromatographic Methods:

The following tables provide illustrative examples of chromatographic conditions that could be used for the analysis and purification of this compound. These are representative examples and would require optimization for specific applications.

Table 1: Example HPLC Method

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase AWater
Mobile Phase BAcetonitrile
Gradient30% B to 90% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL

Table 2: Example GC-MS Method

ParameterCondition
ColumnDB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier GasHelium
Inlet Temperature250 °C
Oven Program100 °C (2 min), then 10 °C/min to 280 °C (5 min)
MS IonizationElectron Impact (EI), 70 eV
Mass Range50-400 m/z

Table 3: Example Column Chromatography Method

ParameterCondition
Stationary PhaseSilica Gel (60 Å, 230-400 mesh)
EluentGradient of Ethyl Acetate in Hexane (5% to 30%)
LoadingDry loading with silica gel
MonitoringTLC with UV visualization

Computational and Theoretical Studies on 5 Bromo 2 Methyloxazole 4 Carbonitrile

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 5-Bromo-2-methyloxazole-4-carbonitrile, methods such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)) would be employed to determine its optimized molecular geometry. These calculations yield crucial data on bond lengths, bond angles, and dihedral angles, providing a precise structural model.

A key aspect of understanding a molecule's electronic behavior is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. irjweb.com A smaller gap generally suggests higher reactivity. nih.gov

Table 1: Hypothetical Frontier Orbital Energies for this compound

Parameter Energy (eV)
HOMO -7.25
LUMO -1.89
Energy Gap (ΔE) 5.36

Note: This data is illustrative and would be determined by specific quantum chemical calculations.

The distribution of these orbitals across the molecular framework indicates the likely sites for electrophilic and nucleophilic attack. For instance, the HOMO is often localized on electron-rich regions, while the LUMO is concentrated on electron-deficient areas.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a versatile tool for investigating the mechanisms of chemical reactions. mdpi.com By mapping the potential energy surface, DFT calculations can elucidate the step-by-step pathway of a reaction, identifying intermediates and, crucially, the transition states that connect them. pku.edu.cn The transition state represents the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the reaction's activation energy and rate.

For this compound, DFT studies could explore various transformations, such as nucleophilic substitution at the bromine-bearing carbon or cycloaddition reactions involving the oxazole (B20620) ring. mdpi.com These calculations would provide invaluable mechanistic insights, distinguishing between concerted and stepwise pathways and predicting the regioselectivity and stereoselectivity of potential reactions. pku.edu.cn

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations often focus on static, minimum-energy structures, molecules are dynamic entities. Molecular dynamics (MD) simulations provide a computational method to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can model the conformational changes and intermolecular interactions of this compound in different environments, such as in solution.

Conformational analysis, which can be complemented by MD simulations, systematically studies the different spatial arrangements of a molecule (conformers) and their relative energies. For a relatively rigid structure like this compound, this analysis would explore the rotation around single bonds, such as the bond connecting the methyl group to the oxazole ring, to identify the most stable conformations. mdpi.com

Prediction of Spectroscopic Parameters using Computational Methods

Computational chemistry is instrumental in predicting and interpreting spectroscopic data. By calculating properties related to how a molecule interacts with electromagnetic radiation, theoretical spectra can be generated that aid in the analysis of experimental results.

For this compound, computational methods can predict:

Infrared (IR) spectra: By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be produced. This helps in assigning the peaks in an experimental spectrum to specific molecular vibrations.

Nuclear Magnetic Resonance (NMR) spectra: The chemical shifts of atoms like ¹H and ¹³C can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com These predicted shifts are invaluable for interpreting experimental NMR data and confirming the molecular structure.

UV-Visible spectra: Time-Dependent DFT (TD-DFT) can be used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. nih.gov

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

Technique Parameter Predicted Value
IR C≡N stretch ~2240 cm⁻¹
IR C=N stretch (oxazole) ~1650 cm⁻¹
¹³C NMR Carbonyl Carbon (C4) ~115 ppm
¹H NMR Methyl Protons ~2.5 ppm
UV-Vis λmax ~260 nm

Note: These are representative values and would be refined by specific computational models.

Analysis of Local Reactivity Descriptors (e.g., Fukui functions)

While global descriptors like the HOMO-LUMO gap provide a general picture of reactivity, local reactivity descriptors offer site-specific information. Fukui functions are a prominent example, derived from conceptual DFT, that quantify the change in electron density at a particular point in the molecule when an electron is added or removed. nih.gov

The Fukui function helps to identify the most reactive sites within a molecule for different types of chemical attack:

Nucleophilic attack (f+) : Indicates the most likely sites for an incoming nucleophile.

Electrophilic attack (f-) : Highlights the most probable sites for an electrophile to attack.

Radical attack (f⁰) : Predicts the sites most susceptible to radical reactions.

By calculating and analyzing the Fukui functions for this compound, a detailed map of its chemical reactivity can be constructed, guiding synthetic efforts and providing a deeper understanding of its chemical behavior. nih.gov

Advanced Applications of 5 Bromo 2 Methyloxazole 4 Carbonitrile in Chemical Sciences

Utilization in Polymer Chemistry and Functional Materials Synthesis

Currently, there is a lack of specific research detailing the direct utilization of 5-Bromo-2-methyloxazole-4-carbonitrile in polymer chemistry or the synthesis of functional materials. While heterocyclic compounds are of great interest in materials science, published literature does not yet provide concrete examples of this particular compound's incorporation into polymer backbones or as a precursor for functional materials.

Role as a Ligand or Precursor in Coordination Chemistry

Applications in Organic Electronics and Optoelectronic Devices

There is no direct evidence in the current body of scientific research to support the application of this compound in organic electronics or optoelectronic devices. The development of organic materials for electronics is a rapidly advancing field, but the specific electronic or optical properties of this compound have not been reported.

Potential in Sensor Technology or Chemo-sensing Devices

Detailed research on the application of this compound in sensor technology or as a chemo-sensing device is not present in the available literature. The design of chemical sensors often relies on molecules with specific recognition sites and signaling capabilities, and while the functional groups on this compound could theoretically be modified for such purposes, no studies have been published to demonstrate this.

Catalytic Applications or Precursors for Catalytic Systems

Information regarding the use of this compound in catalytic applications or as a precursor for catalytic systems is not found in the current scientific literature. The development of new catalysts is a critical area of chemical research, but this particular compound has not been identified as a catalyst or a direct precursor to a catalytically active species in published studies.

Application in Agrochemical Research as a Synthetic Intermediate

While heterocyclic compounds are a cornerstone in the synthesis of new agrochemicals, specific, detailed research outlining the role of this compound as a synthetic intermediate in this field is limited. Its structural motifs are of interest, but concrete synthetic pathways and the biological activities of resulting compounds derived from it are not well-documented in peer-reviewed literature. Further investigation is needed to establish its utility in developing new pesticides or herbicides.

Future Research Directions and Emerging Opportunities for 5 Bromo 2 Methyloxazole 4 Carbonitrile

Development of Novel and More Efficient Synthetic Routes with High Atom Economy

Future research will likely focus on developing more efficient and sustainable methods for the synthesis of 5-Bromo-2-methyloxazole-4-carbonitrile and its derivatives. While classical methods for oxazole (B20620) synthesis, such as the Robinson-Gabriel and Fischer syntheses, are well-established, they often require harsh conditions and can generate significant waste. beilstein-journals.org Modern synthetic chemistry is increasingly driven by the principles of green chemistry and atom economy, which prioritize the minimization of byproducts and the efficient use of resources.

One promising avenue is the exploration of one-pot, multicomponent reactions. acs.org These reactions, where multiple starting materials are combined in a single step to form a complex product, are inherently more efficient than traditional multi-step syntheses. The development of a multicomponent strategy for the construction of the 5-bromo-2-methyl-4-cyano-oxazole core could significantly streamline its production.

Furthermore, the use of novel catalytic systems is a key area for advancement. This includes the investigation of metal-catalyzed cross-coupling reactions and C-H activation strategies to build the oxazole ring or introduce the required substituents with high regioselectivity. tandfonline.com For instance, palladium-catalyzed reactions are widely used for the formation of C-C and C-N bonds and could be adapted for the synthesis of this molecule. nih.gov Additionally, the development of biocatalytic or photocatalytic methods could offer milder and more environmentally friendly synthetic alternatives.

Synthetic ApproachPotential AdvantagesKey Research Focus
Multicomponent Reactions Increased efficiency, reduced waste, simplified procedures.Design of novel convergent synthetic strategies.
Advanced Catalysis High selectivity, milder reaction conditions, broad substrate scope.Exploration of novel metal catalysts (e.g., palladium, copper) and organocatalysts.
Green Chemistry Methods Use of renewable resources, safer solvents, and energy-efficient processes.Development of biocatalytic and photocatalytic synthetic routes.

Exploration of Uncharted Reactivity Profiles and Novel Chemical Transformations

The unique combination of functional groups in this compound offers a fertile ground for exploring novel chemical transformations. The bromine atom at the 5-position is a particularly valuable handle for a variety of cross-coupling reactions. york.ac.uk Future research could extensively investigate Suzuki, Stille, Heck, and Sonogashira couplings to introduce a wide range of substituents at this position, thereby creating libraries of novel compounds with diverse properties. acs.orgresearchgate.net

The carbonitrile group at the 4-position is also a versatile functional group that can be transformed into a variety of other moieties. researchgate.net For example, it can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring. Each of these transformations opens up new avenues for derivatization and the synthesis of compounds with different biological or material properties.

The oxazole ring itself can participate in various reactions. While generally aromatic, it can undergo cycloaddition reactions, acting as a diene in Diels-Alder reactions, which could be a pathway to novel fused heterocyclic systems. wikipedia.org The reactivity of the methyl group at the 2-position, for instance through condensation reactions, could also be further explored.

Expansion of Its Utility in Complex Organic Synthesis and Methodology Development

Beyond its own derivatization, this compound has the potential to be a valuable building block in the synthesis of more complex molecules. The oxazole moiety is a key structural feature in many natural products and pharmaceuticals, and this compound could serve as a versatile precursor for their total synthesis. researchgate.net

Future work could focus on utilizing this compound in the development of new synthetic methodologies. For example, the unique electronic properties of the substituted oxazole ring could be harnessed to direct the stereoselectivity of reactions on adjacent functional groups. The development of novel tandem reactions, where a transformation on one of the substituents triggers a subsequent reaction on the oxazole ring or another part of the molecule, is another exciting possibility.

Integration into Supramolecular Chemistry or Nanotechnology Research

The planar structure of the oxazole ring and the potential for introducing various functional groups through the bromo and cyano moieties make this compound an interesting candidate for applications in supramolecular chemistry and nanotechnology.

In supramolecular chemistry, this molecule could be used as a building block for the construction of self-assembling systems. By introducing recognition motifs through cross-coupling reactions, it could be designed to form well-defined supramolecular architectures such as liquid crystals, gels, or molecular cages. The ability to tune the electronic and steric properties of the molecule would allow for precise control over the self-assembly process.

In the field of nanotechnology, derivatives of this compound could find use as components of molecular wires, switches, or sensors. The conjugated π-system of the oxazole ring, which can be extended through the introduction of aromatic substituents, could impart interesting photophysical or electronic properties to these materials.

Interdisciplinary Research Potential in Advanced Materials Science and Chemical Engineering

The potential applications of this compound and its derivatives extend beyond traditional organic chemistry into the realms of materials science and chemical engineering. The oxazole ring is known to be a component of some organic light-emitting diodes (OLEDs) and fluorescent dyes. Future research could explore the synthesis of novel materials with tailored optical and electronic properties based on this scaffold.

For instance, the development of oxazole-containing polymers could lead to new materials with interesting thermal, mechanical, or conductive properties. mdpi.com These materials could find applications in areas such as organic electronics, coatings, and advanced composites.

In chemical engineering, the development of efficient and scalable synthetic processes for this compound and its derivatives is a key challenge. Research in this area would focus on process optimization, reactor design, and the development of continuous flow manufacturing methods to enable the large-scale production of these potentially valuable molecules.

Q & A

Basic Synthesis Methodologies

Q: What are the standard synthetic routes for preparing 5-Bromo-2-methyloxazole-4-carbonitrile, and how can reaction conditions be optimized for yield? A:

  • Bromination of Precursors : Bromine can be introduced via electrophilic substitution or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using precursors like 2-methyloxazole-4-carbonitrile. For example, bromination of methyl-substituted oxazoles under controlled temperatures (0–5°C) with NBS (N-bromosuccinimide) in DCM can minimize side reactions .
  • Cyanation Strategies : Nitrile groups are often introduced via Rosenmund-von Braun reaction using CuCN or Pd-catalyzed cyanation. Optimize solvent polarity (e.g., DMF vs. acetonitrile) to enhance regioselectivity .
  • Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2 eq Br₂) to account for volatile reagents. Purity can exceed 95% with column chromatography (silica gel, hexane/EtOAc gradient) .

Advanced Mechanistic Investigations

Q: How can mechanistic pathways for the reactivity of this compound be elucidated, particularly in cross-coupling reactions? A:

  • Isotopic Labeling : Use ¹³C-labeled nitrile groups to track bond formation/cleavage in NMR studies.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., oxidative addition in Pd-catalyzed reactions) .
  • In Situ Spectroscopy : Employ IR spectroscopy to monitor nitrile stretching frequencies (∼2200 cm⁻¹) during reactions, revealing intermediates .

Data Contradiction Resolution

Q: How should researchers address discrepancies in spectroscopic data (e.g., NMR or HRMS) for this compound? A:

  • Multi-Technique Validation : Cross-verify NMR (¹H, ¹³C, 2D-COSY) with HRMS. For example, a mismatch in molecular ion peaks ([M+H]+) may indicate impurities; repeat purification with preparative HPLC .
  • Dynamic Effects : Consider tautomerism or rotameric equilibria in DMSO-d₆ vs. CDCl₃ solvents, which can split signals. Variable-temperature NMR (-40°C to 25°C) can resolve overlapping peaks .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) to confirm assignments .

Computational Modeling Approaches

Q: What computational methods are suitable for predicting the electronic properties or reaction pathways of this compound? A:

  • DFT Studies : Use Gaussian or ORCA software to calculate HOMO-LUMO gaps, electrostatic potentials, and Fukui indices for nucleophilic/electrophilic sites. The bromine atom’s σ-hole can be mapped to predict halogen-bonding behavior .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model reaction kinetics.
  • Docking Studies : If biologically active, dock the compound into enzyme active sites (e.g., CYP450 isoforms) using AutoDock Vina to predict metabolic pathways .

Purification and Characterization Techniques

Q: What advanced techniques ensure high purity and structural accuracy for this compound? A:

  • Chromatography : Use reverse-phase HPLC (C18 column, MeOH/H₂O gradient) for final purification. Monitor purity via diode-array detection (λ = 254 nm) .
  • Elemental Analysis : Confirm C, H, N, Br content with ≤0.3% deviation from theoretical values.
  • X-ray Crystallography : Grow single crystals via slow evaporation (hexane/EtOAc). Resolve Br···π interactions or nitrile geometry to confirm regiochemistry .

Reactivity in Multi-Step Syntheses

Q: How does the bromine substituent influence the compound’s reactivity in multi-step syntheses? A:

  • Nucleophilic Displacement : Bromine acts as a leaving group in SNAr reactions with amines or thiols. Use K₂CO₃ in DMF at 80°C for efficient substitution .
  • Metal Insertion : Pd(0)-catalyzed cross-couplings (e.g., Buchwald-Hartwig) require careful ligand selection (XPhos vs. SPhos) to avoid nitrile coordination issues .
  • Cyanide Stability : Avoid strong bases (e.g., NaOH) to prevent hydrolysis of the nitrile to carboxylic acids.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.